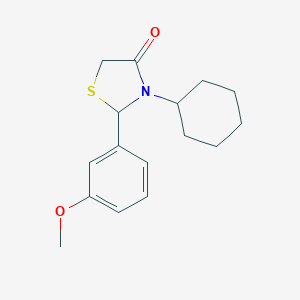
3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one, also known as MG-132, is a synthetic compound that has been widely used in scientific research for its inhibitory effects on proteasome activity. Proteasomes are cellular structures responsible for the degradation of intracellular proteins, and their inhibition by MG-132 has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one involves the reversible inhibition of the chymotrypsin-like activity of the proteasome. This results in the accumulation of ubiquitinated proteins and the induction of cellular stress responses, including the activation of the unfolded protein response and the induction of apoptosis. The precise molecular mechanisms underlying the effects of 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one on cellular processes are still under investigation.
Biochemical and Physiological Effects
3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. In addition, 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to have neuroprotective effects in models of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. However, the effects of 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one on cellular processes are complex and can vary depending on the cell type and experimental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one in lab experiments is its specificity for proteasome inhibition, which allows for the selective modulation of cellular processes. In addition, 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one is commercially available and relatively easy to use in experimental protocols. However, there are also limitations to the use of 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one, including its potential toxicity and off-target effects, as well as the need for careful control of experimental conditions to ensure reproducibility and accuracy of results.
Zukünftige Richtungen
The use of 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one in scientific research is likely to continue to expand in the future, as researchers seek to better understand the role of proteasomes in cellular processes and develop new therapeutic strategies for a range of diseases. Some future directions for research on 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one include the development of more specific and potent proteasome inhibitors, the investigation of the effects of proteasome inhibition on the gut microbiome, and the exploration of the potential role of proteasomes in aging and age-related diseases.
Conclusion
3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one is a synthetic compound that has been widely used in scientific research for its inhibitory effects on proteasome activity. Its specificity for proteasome inhibition has allowed for the selective modulation of cellular processes, and its use has led to important insights into the role of proteasomes in disease and cellular function. However, the effects of 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one on cellular processes are complex and can vary depending on the cell type and experimental conditions. Further research is needed to fully understand the mechanisms underlying the effects of 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one and to develop new therapeutic strategies for a range of diseases.
Synthesemethoden
The synthesis of 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one involves the reaction of 3-methoxyaniline with cyclohexanone in the presence of sulfuric acid to form 3-cyclohexyl-3-(3-methoxyphenyl)propan-1-one. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to form 3-cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one, or 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one. The synthesis of 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been widely used in scientific research as a tool to study the role of proteasomes in cellular processes. Its inhibitory effects on proteasome activity have been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. 3-Cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has also been used in the study of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
Molekularformel |
C16H21NO2S |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
3-cyclohexyl-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H21NO2S/c1-19-14-9-5-6-12(10-14)16-17(15(18)11-20-16)13-7-3-2-4-8-13/h5-6,9-10,13,16H,2-4,7-8,11H2,1H3 |
InChI-Schlüssel |
UXGNDEIWHDCSIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2N(C(=O)CS2)C3CCCCC3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C2N(C(=O)CS2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)


![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)

![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)

![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)